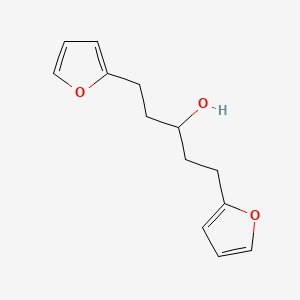

1,5-Bis(furan-2-yl)pentan-3-ol

Description

Significance of Furan (B31954) and Furan-Containing Architectures in Chemical Synthesis

Furan, a five-membered aromatic heterocycle containing one oxygen atom, and its derivatives are of paramount importance in organic chemistry. scbt.comnumberanalytics.com They are integral components of numerous natural products and serve as versatile building blocks in the synthesis of complex molecules. numberanalytics.com The furan ring's unique electronic properties, arising from the delocalization of six π-electrons, contribute to its reactivity and utility in various chemical transformations. numberanalytics.com

Furan derivatives are pivotal intermediates in the production of a wide array of chemicals, including polymers and agrochemicals. scbt.com They are also used in the synthesis of advanced materials with unique properties like high thermal stability. numberanalytics.com For instance, furfural (B47365), a simple furan derivative, is a key precursor to furfuryl alcohol, which is used to produce furan resins for various industrial applications. atamanchemicals.com The versatility of the furan moiety allows for its incorporation into diverse macromolecular architectures, such as polyesters, polyamides, and polyurethanes. researchgate.net The Diels-Alder reaction involving furan is a powerful tool for constructing complex molecular frameworks. researchgate.net

| Property | Description |

| Structure | Five-membered aromatic ring with four carbon atoms and one oxygen atom. scbt.com |

| Aromaticity | Possesses 6 π-electrons, satisfying Hückel's rule for aromaticity. numberanalytics.com |

| Reactivity | More reactive than thiophene (B33073) but less reactive than pyrrole (B145914) in certain electrophilic substitutions. numberanalytics.com |

| Applications | Building blocks for pharmaceuticals, agrochemicals, polymers, and advanced materials. numberanalytics.com |

Overview of Bis-Heterocyclic Alcohols in Advanced Synthetic Methodologies

Bis-heterocyclic compounds, which contain two heterocyclic rings, are a significant class of molecules with diverse applications, particularly in medicinal chemistry and materials science. researchgate.net The linkage of two heterocyclic units can lead to synergistic effects and novel physicochemical properties. researchgate.net When these structures incorporate a hydroxyl group, they are known as bis-heterocyclic alcohols.

These alcohols can serve as important intermediates in the synthesis of more complex molecules. The hydroxyl group provides a reactive site for further functionalization, allowing for the construction of diverse molecular scaffolds. For example, bis(3-indolyl)methanes (BIMs), a class of bis-heterocyclic compounds, are synthesized via the alkylation of indoles with alcohols. rsc.org The development of efficient synthetic methods for these compounds, including metal-free approaches, is an active area of research. rsc.org

Research Context and Scope for 1,5-Bis(furan-2-yl)pentan-3-ol within Heterocyclic Chemistry

The research interest in this compound stems from its potential as a building block and its relationship to other important furan-containing compounds. Its synthesis is often related to the reactions of furfural and other biomass-derived molecules. For instance, the hydrogenation of 1,5-di(furan-2-yl)pentan-3-one, a related ketone, yields this compound. ou.edu This ketone can be produced through the aldol (B89426) condensation of furfural and acetone. ou.edu

The study of such molecules is also relevant to the development of biofuels and other value-added chemicals from renewable resources. mdpi.com The conversion of biomass-derived oxygenates into longer-chain molecules is a key strategy in this field. ou.edu The hydrogenation of the furan rings in this compound to form the corresponding tetrahydrofuran (B95107) derivative, 1,5-bis(oxolan-2-yl)pentan-3-ol, is another area of investigation, particularly in the context of liquid organic hydrogen carriers (LOHCs). uniovi.eslookchem.com

Physicochemical Data for Related Compounds:

| Compound | Molecular Formula | Molar Mass ( g/mol ) | Key Features | Reference |

| 1-(Furan-2-yl)pentan-1-ol | C9H14O2 | 154.21 | A furan ring attached to a pentanol (B124592) chain. | nih.gov |

| 1,5-Di-2-furanyl-3-pentanone | C13H14O3 | 218.25 | A pentanone backbone with two furan rings. ontosight.ai | ontosight.ai |

| 1,5-Bis(oxolan-2-yl)pentan-3-ol | C13H24O3 | 228.33 | The fully hydrogenated analog of this compound. lookchem.com | lookchem.com |

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

1,5-bis(furan-2-yl)pentan-3-ol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H16O3/c14-11(5-7-12-3-1-9-15-12)6-8-13-4-2-10-16-13/h1-4,9-11,14H,5-8H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SDWBGJNCWSSJIX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=COC(=C1)CCC(CCC2=CC=CO2)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H16O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10280755 | |

| Record name | 1,5-bis(furan-2-yl)pentan-3-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10280755 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

220.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

79461-31-7 | |

| Record name | NSC18534 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=18534 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1,5-bis(furan-2-yl)pentan-3-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10280755 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Spectroscopic and Spectrometric Analysis for Structural Elucidation and Mechanistic Insights

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural assignment of 1,5-Bis(furan-2-yl)pentan-3-ol. While specific experimental data for this compound is not widely available in the literature, the expected ¹H and ¹³C NMR chemical shifts can be predicted based on the analysis of structurally similar compounds, such as 1,5-di(furan-2-yl)penta-1,4-dien-3-one, the precursor to the target molecule.

The ¹H NMR spectrum is expected to show distinct signals for the furan (B31954) rings' protons, the aliphatic chain protons, and the hydroxyl proton. The protons on the furan rings typically appear in the aromatic region (δ 6.0-7.5 ppm). The protons of the pentan-3-ol backbone would be observed in the aliphatic region. The methine proton attached to the hydroxyl group (CH-OH) would likely appear as a multiplet around δ 3.5-4.0 ppm. The methylene (B1212753) protons adjacent to the furan rings and the central carbinol group would exhibit complex splitting patterns due to diastereotopicity. The hydroxyl proton signal would be a broad singlet, and its chemical shift would be dependent on the solvent and concentration.

In the ¹³C NMR spectrum, the carbons of the furan rings are expected to resonate in the downfield region (δ 100-150 ppm). The carbon bearing the hydroxyl group (C-3) would be found in the range of δ 60-70 ppm. The methylene carbons (C-1, C-2, C-4, and C-5) of the pentane (B18724) chain would appear in the upfield region of the spectrum.

Predicted ¹H NMR Chemical Shifts for this compound

| Proton | Predicted Chemical Shift (ppm) | Multiplicity |

|---|---|---|

| Furan H-5 | ~7.3 | d |

| Furan H-3 | ~6.2 | d |

| Furan H-4 | ~6.0 | dd |

| CH-OH (H-3) | ~3.6 | m |

| CH₂ (H-1, H-5) | ~2.8 | m |

| CH₂ (H-2, H-4) | ~1.8 | m |

Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon | Predicted Chemical Shift (ppm) |

|---|---|

| Furan C-2 | ~155 |

| Furan C-5 | ~142 |

| Furan C-3 | ~110 |

| Furan C-4 | ~105 |

| C-3 (CH-OH) | ~68 |

| C-1, C-5 | ~35 |

Mass Spectrometry for Molecular Structure Confirmation and Fragmentation Pathway Analysis

Mass spectrometry (MS) is a critical technique for confirming the molecular weight of this compound and for obtaining information about its structure through the analysis of its fragmentation patterns. The nominal molecular weight of the compound is 220.27 g/mol .

In an electron ionization (EI) mass spectrum, the molecular ion peak (M⁺) would be expected at m/z 220. Key fragmentation pathways would likely involve the loss of a water molecule (H₂O) from the molecular ion, leading to a significant peak at m/z 202. Cleavage of the C-C bonds adjacent to the hydroxyl group is also a probable fragmentation route. Another characteristic fragmentation would be the cleavage of the bond between the furan ring and the pentane chain, resulting in furfuryl-type cations.

Predicted Key Fragmentation Ions for this compound in EI-MS

| m/z | Proposed Fragment |

|---|---|

| 220 | [M]⁺ |

| 202 | [M - H₂O]⁺ |

| 139 | [M - C₅H₉O]⁺ |

Infrared (IR) Spectroscopy for Functional Group Characterization and Vibrational Analysis

Infrared (IR) spectroscopy is a straightforward and effective method for identifying the functional groups present in this compound. The IR spectrum is expected to be dominated by a strong, broad absorption band in the region of 3600-3200 cm⁻¹, which is characteristic of the O-H stretching vibration of the alcohol functional group.

The presence of the furan rings would be confirmed by several characteristic bands, including C-H stretching vibrations of the aromatic ring protons around 3100 cm⁻¹, C=C stretching vibrations within the ring at approximately 1600-1500 cm⁻¹, and C-O-C stretching of the furan ether linkage around 1015 cm⁻¹. The aliphatic C-H stretching vibrations of the pentane backbone would be observed in the 2950-2850 cm⁻¹ region.

Predicted Characteristic IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Vibrational Mode | Functional Group |

|---|---|---|

| ~3400 (broad) | O-H stretch | Alcohol |

| ~3120 | C-H stretch | Furan |

| ~2930 | C-H stretch (asymmetric) | Alkane (CH₂) |

| ~2860 | C-H stretch (symmetric) | Alkane (CH₂) |

| ~1580, ~1500 | C=C stretch | Furan |

Advanced X-ray Diffraction Techniques for Solid-State Structural Determination (if suitable crystal forms exist)

Should this compound be crystallizable into a single crystal of sufficient quality, X-ray diffraction would provide the most definitive structural information. This technique can determine the precise three-dimensional arrangement of atoms in the solid state, including bond lengths, bond angles, and torsional angles. Such data would reveal the conformation of the pentane chain and the relative orientation of the two furan rings.

As of the current literature survey, no crystal structure for this compound has been reported. The ability to form suitable crystals will depend on the compound's purity and its inherent crystallization properties.

Time-Resolved Spectroscopic Techniques for Investigating Reaction Dynamics

Time-resolved spectroscopic techniques, such as transient absorption spectroscopy or time-resolved fluorescence, could be employed to study the dynamics of reactions involving this compound. For instance, these methods could be used to investigate the kinetics and mechanisms of its oxidation, dehydration, or other transformations by monitoring the formation and decay of transient intermediates on very short timescales (from femtoseconds to seconds).

Currently, there are no published studies utilizing time-resolved spectroscopy to investigate the reaction dynamics of this specific compound. Such studies would be valuable for understanding its reactivity and potential applications in various chemical processes.

Computational Chemistry and Theoretical Studies of 1,5 Bis Furan 2 Yl Pentan 3 Ol

Quantum Chemical Calculations of Electronic Structure and Energetics

Quantum chemical calculations are fundamental to predicting the molecular behavior of 1,5-Bis(furan-2-yl)pentan-3-ol. These methods provide a microscopic view of its electronic and energetic landscape.

Density Functional Theory (DFT) is a powerful and widely used computational method for investigating the electronic structure of molecules. The B3LYP functional, which combines Becke's three-parameter exchange functional with the Lee-Yang-Parr correlation functional, is a common choice for such studies. researchgate.net Coupled with a basis set like 6-311G++, DFT can be employed to perform geometry optimization of this compound. researchgate.net This process determines the most stable three-dimensional arrangement of atoms by finding the minimum energy conformation on the potential energy surface.

Illustrative Data from DFT Calculations: Below is a hypothetical table of results that would be obtained from a DFT/B3LYP/6-311G++ calculation for this compound.

| Parameter | Calculated Value |

| Total Energy | - |

| Dipole Moment | - |

| C-O Bond Length (Alcohol) | - |

| C-O-H Bond Angle (Alcohol) | - |

| Dihedral Angle (Furan-Chain) | - |

| Note: The values in this table are for illustrative purposes to demonstrate the output of DFT calculations, as specific published data for this molecule is unavailable. |

For more precise energy and property calculations, ab initio and post-Hartree-Fock methods can be utilized. These methods, such as Møller-Plesset perturbation theory (MP2) or Coupled Cluster (CC) theory, offer a higher level of theoretical accuracy by including electron correlation effects more explicitly than standard DFT functionals. While computationally more demanding, they serve as a benchmark for DFT results and are crucial for studying systems where electron correlation plays a significant role.

Conformational Analysis and Potential Energy Surfaces of the Molecule

The flexible pentanol (B124592) chain of this compound allows for multiple rotational isomers, or conformers. Conformational analysis is the study of these different spatial arrangements and their relative energies. By systematically rotating the dihedral angles along the carbon-carbon bonds of the pentanol backbone and the bonds connecting the furan (B31954) rings, a potential energy surface (PES) can be generated.

The PES maps the energy of the molecule as a function of its geometry, revealing the lowest energy (most stable) conformers and the energy barriers for interconversion between them. This analysis is crucial for understanding the molecule's flexibility and the predominant shapes it adopts in different environments.

Frontier Molecular Orbital (FMO) Theory and Electron Density Analysis for Reactivity Prediction

Frontier Molecular Orbital (FMO) theory is a key concept in predicting the chemical reactivity of a molecule. It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy reflects its ability to accept electrons. The HOMO-LUMO energy gap is an indicator of the molecule's chemical stability and reactivity. researchgate.net

Electron density analysis, often visualized through molecular electrostatic potential (MEP) maps, complements FMO theory. MEP maps show the charge distribution within the molecule, highlighting electron-rich (nucleophilic) and electron-poor (electrophilic) regions. For this compound, the oxygen atoms of the furan rings and the hydroxyl group are expected to be electron-rich sites, making them susceptible to electrophilic attack.

Hypothetical FMO Data for this compound:

| Parameter | Energy (eV) |

| HOMO Energy | - |

| LUMO Energy | - |

| HOMO-LUMO Gap | - |

| Note: The values in this table are for illustrative purposes, as specific published data for this molecule is unavailable. |

Reaction Mechanism Simulations and Transition State Characterization

Computational chemistry can be used to simulate potential reaction pathways for this compound. For example, the mechanism of its synthesis, such as the reduction of 1,5-bis(furan-2-yl)pentan-3-one, could be investigated. By calculating the energies of reactants, intermediates, transition states, and products, a detailed reaction profile can be constructed.

Transition state (TS) characterization is a critical part of these simulations. A transition state represents the highest energy point along a reaction coordinate and is identified by having exactly one imaginary vibrational frequency. The energy of the TS determines the activation energy of the reaction, which is a key factor in its rate.

Prediction of Spectroscopic Parameters (e.g., IR frequencies) and Validation with Experimental Data

A significant application of computational chemistry is the prediction of spectroscopic data. By performing frequency calculations on the optimized geometry of this compound, its theoretical infrared (IR) spectrum can be generated. This calculated spectrum shows the vibrational modes of the molecule and their corresponding frequencies and intensities.

These predicted frequencies can be compared with experimentally obtained IR spectra for validation. A good correlation between the theoretical and experimental spectra provides confidence in the accuracy of the computational model. For example, the characteristic O-H stretching frequency of the alcohol group and the C-O-C stretching of the furan rings would be key features to compare.

Computational Modeling of Reaction Rate Constants and Pathways

Computational chemistry, particularly through the use of Density Functional Theory (DFT), has become an indispensable tool for elucidating the mechanisms of chemical reactions involving furan and its derivatives. These theoretical investigations offer insights into reaction pathways, transition states, and the kinetics of these processes.

A significant area of computational study for furan compounds is their reaction with hydroxyl (OH) radicals, which is crucial in atmospheric chemistry and combustion processes. Theoretical calculations have been used to construct potential energy surfaces for these reactions. For instance, in the reaction of 2-acetylfuran (B1664036) with OH radicals, computational studies have shown that H-abstraction from the methyl group on the branched chain and OH-addition to the C(2) and C(5) positions of the furan ring are the primary reaction channels researchgate.netnih.gov. At lower temperatures, OH-addition reactions are dominant, while at higher temperatures, H-abstraction becomes the more prevalent pathway researchgate.netnih.gov. The rate constants for these reactions are often calculated using Transition State Theory (TST) and Rice-Ramsperger-Kassel-Marcus (RRKM) theory researchgate.netnih.gov.

Diels-Alder reactions, a class of [4+2] cycloadditions, are another extensively studied reaction type for furan derivatives using computational methods. DFT calculations have been employed to investigate the effects of substituents, solvents, and temperature on the feasibility and mechanism of these reactions semanticscholar.orgcheminters.comresearchgate.net. For example, the cycloaddition of furan with substituted alkynes has been theoretically investigated at the M06/6-311++G(d,p) level of theory to understand the formation of oxanorbornadienes researchgate.net. These studies help in predicting the stereoselectivity and regioselectivity of the products.

Furthermore, computational models have been developed to understand the pyrolysis of furan. Ab initio quantum chemical techniques and detailed chemical kinetic modeling have been used to investigate the thermal decomposition of furan. These studies suggest that the pyrolysis is initiated by 1,2-H transfers, leading to the formation of cyclic carbene intermediates acs.org.

The isomerization of furan derivatives has also been a subject of theoretical investigation. For instance, the gold-catalyzed isomerization of alkynyl epoxides to furans has been elucidated using DFT methods like B3LYP and M06-2X maxapress.commaxapress.com. These studies analyze the structural properties of transition states and intermediates in various solvents to understand the reaction mechanism in detail maxapress.commaxapress.com.

The table below summarizes the types of reactions and computational methods commonly used in the study of furan derivatives, which could be applicable to this compound.

| Furan Derivative Studied | Type of Reaction | Computational Methods Employed |

| Furan | Reaction with OH radicals | Quantum Mechanical Molecular Calculations noaa.gov |

| Furan | Pyrolysis | CASSCF, CASPT2, G2(MP2) acs.org |

| Furan | Diels-Alder with substituted dienes | Density Functional Theory (DFT) cheminters.com |

| 2-Acetylfuran | Reaction with OH radicals | CCSDT/CBS/M06-2x/cc-pVTZ, TST, RRKM researchgate.netnih.gov |

| Substituted Furans | Diels-Alder with hexafluoro-2-butyne | B3LYP/6-311+G(d,p) semanticscholar.org |

| Dienylfurans | [8+2] Cycloaddition | Density Functional Theory (DFT) pku.edu.cn |

| Alkynyl Epoxides | Au-catalyzed Isomerization to Furans | B3LYP, M06-2X maxapress.commaxapress.com |

Applications As Synthetic Building Blocks in Advanced Organic Chemistry

Precursor for Complex Furan-Containing Architectures and Natural Product Synthesis

The furan (B31954) moiety is a prominent structural motif in numerous natural products and serves as a versatile synthon for a wide array of molecular frameworks. acs.orgmdpi.com 1,5-Bis(furan-2-yl)pentan-3-ol leverages the rich chemistry of the furan ring, which can act as a latent 1,4-dicarbonyl system, a diene in cycloaddition reactions, or a nucleophilic aromatic ring. acs.org

The synthetic utility of this compound stems from the differential reactivity of its constituent parts:

Furan Rings as Masked Dicarbonyls: Under mild acidic or oxidative conditions, the furan rings can undergo ring-opening to unmask a 1,4-dicarbonyl functionality. This transformation is a cornerstone in the synthesis of complex acyclic and carbocyclic systems.

Cycloaddition Reactions: The furan rings can participate as dienes in Diels-Alder reactions with various dienophiles, providing a direct route to oxabicyclic adducts. These adducts are valuable intermediates for the synthesis of highly substituted six-membered rings and polycyclic natural products. acs.org

Functionalization of the Central Chain: The secondary alcohol at the C-3 position of the pentane (B18724) chain can be easily oxidized to a ketone, providing an additional site for chemical modification. This ketone, 1,5-bis(furan-2-yl)pentan-3-one, can then undergo a variety of carbonyl chemistry reactions.

The flexible pentane linker allows the two furan rings to be positioned in close proximity, enabling the potential for intramolecular reactions to construct macrocyclic or bridged ring systems, which are features of several complex natural products. researchgate.net

Table 1: Potential Transformations for Natural Product Synthesis

| Starting Material | Reagents/Conditions | Resulting Functionality/Intermediate | Application |

|---|---|---|---|

| This compound | Acid hydrolysis or Oxidation (e.g., m-CPBA, NBS) | 1,4-Dicarbonyl system | Synthesis of cyclopentenones, carbocycles |

| This compound | Dienophile (e.g., Maleic anhydride), Heat or Lewis Acid | Oxabicyclo[2.2.1]heptene adduct | Precursor to substituted benzene (B151609) rings, polycyclic systems |

Scaffold for Novel Heterocyclic Ring System Construction (e.g., Pyridazines, Pyrazoles)

While this compound itself is not a direct precursor for common heterocyclic systems like pyridazines and pyrazoles, its derivatives are highly suitable for such transformations. The synthesis of these six- and five-membered nitrogen-containing heterocycles typically requires 1,4- and 1,3-dicarbonyl precursors, respectively. nih.govnih.gov

Synthesis of Pyridazine (B1198779) Derivatives: The furan nucleus is synthetically equivalent to a 1,4-dicarbonyl compound. Through an oxidative ring-opening, one of the furan rings in this compound can be converted into a succinaldehyde (B1195056) derivative. Subsequent cyclocondensation of this intermediate with hydrazine (B178648) (N₂H₄) would yield a pyridazine ring, bearing a complex side chain derived from the remainder of the original molecule. This strategy provides a pathway to novel, highly substituted pyridazines.

Synthesis of Pyrazole (B372694) Derivatives: The construction of a pyrazole ring typically involves the reaction of a 1,3-dicarbonyl compound with hydrazine. ekb.egresearchgate.net While the direct conversion of the pentan-3-ol backbone to a 1,3-dicarbonyl is not straightforward, the furan rings offer an alternative route. For instance, derivatization of the furan ring followed by ring transformation reactions can lead to precursors suitable for pyrazole synthesis. nih.gov For example, chalcones derived from furfural (B47365) can react with hydrazines to form pyrazolines, which can be oxidized to pyrazoles. revistabionatura.org By analogy, functionalizing one of the furan rings of this compound to an α,β-unsaturated ketone would create a suitable scaffold for reaction with hydrazine to form a pyrazoline and subsequently a pyrazole derivative.

Table 2: Synthetic Pathways to Heterocyclic Systems

| Target Heterocycle | Required Precursor Functionality | Synthetic Strategy from this compound | Key Reaction |

|---|---|---|---|

| Pyridazine | 1,4-Dicarbonyl | Oxidative ring-opening of one furan ring, followed by reaction with hydrazine. | Paal-Knorr furan synthesis (in reverse) |

Role in the Design and Synthesis of Polycyclic Systems Incorporating Furan Units

The construction of polycyclic systems is a central theme in modern organic chemistry. The two furan rings in this compound can serve as diene components in [4+2] cycloaddition (Diels-Alder) reactions, which is one of the most powerful methods for forming six-membered rings and complex polycyclic architectures. acs.org

The presence of two furan moieties on a flexible tether allows for several synthetic possibilities:

Double Intermolecular Diels-Alder Reactions: Reaction with two equivalents of a dienophile can lead to the formation of bis-oxabicyclic adducts.

Intramolecular Diels-Alder Reactions: If the central alcohol is functionalized with a chain containing a dienophile, an intramolecular cycloaddition could be triggered, leading to complex, bridged polycyclic structures.

Polymerization via Cycloaddition: Reaction with a bis-dienophile could lead to the formation of polymers where the repeating unit is a polycyclic structure formed through successive Diels-Alder reactions.

These cycloaddition reactions provide a powerful tool for rapidly increasing molecular complexity and accessing unique three-dimensional scaffolds. nih.gov The resulting oxabridged systems can be further transformed, for example, by ring-opening or rearrangement, to generate a diverse range of carbocyclic and heterocyclic polycyclic compounds.

Intermediates in the Preparation of High Molecular Weight Compounds for Various Chemical Applications

Furan-based polymers are of significant interest as sustainable materials derived from biomass. acs.orgwiley-vch.de this compound can serve as a key intermediate in the synthesis of functional high-molecular-weight compounds through several distinct strategies.

Pendant Functional Group in Polymers: The furan rings themselves can undergo polymerization through methods such as catalyst-transfer polycondensation or direct C-H arylation. rsc.orgacs.org In this scenario, this compound would act as a difunctional monomer, leading to a polymer with a furan-based backbone and pendant hydroxyl groups along the chain. These hydroxyl groups can enhance solubility and provide sites for post-polymerization modification.

Synthesis of Functional Monomers: The alcohol group can be readily modified to introduce a polymerizable moiety. For example, esterification with acryloyl chloride would yield 1,5-bis(furan-2-yl)pent-3-yl acrylate. This resulting monomer contains two furan rings and a vinyl group, which can be incorporated into polymers via free-radical or controlled polymerization methods. The furan units within the polymer side chains can then be used for cross-linking (e.g., via Diels-Alder chemistry) or other modifications.

Chain-End Functionalization: The compound can be used to terminate a polymer chain, thereby introducing two furan groups at the chain end. This is useful for creating telechelic polymers or for preparing block copolymers where the furan-functionalized end can initiate the growth of a second polymer block or react with another functional polymer.

The incorporation of furan moieties into polymers is particularly valuable for creating materials with tunable properties, such as reversible cross-linking resins, self-healing materials, and functional coatings.

Future Directions and Emerging Research Avenues for 1,5 Bis Furan 2 Yl Pentan 3 Ol Chemistry

Development of Novel and Sustainable Synthetic Methodologies (e.g., Green Chemistry Principles)

The chemical industry's shift from petroleum-based feedstocks to renewable biomass has spotlighted furan-containing compounds as key platform chemicals. rsc.orgmdpi.comnih.gov This transition is a cornerstone of green chemistry, aiming to develop more environmentally benign and economically viable synthetic processes. rsc.orgrsc.org Future research into the synthesis of 1,5-bis(furan-2-yl)pentan-3-ol will likely be heavily influenced by these principles, focusing on the use of renewable starting materials, atom economy, and the reduction of hazardous waste. rsc.org

A primary avenue of investigation will be the utilization of lignocellulosic biomass, which can be converted into furan (B31954) derivatives like furfural (B47365) and 5-hydroxymethylfurfural (B1680220) (HMF). mdpi.comfrontiersin.org These bio-derived platform chemicals can serve as the foundational building blocks for the synthesis of more complex molecules such as this compound. The development of efficient catalytic systems for the conversion of biomass into these furanic intermediates is a critical area of ongoing research. frontiersin.org This includes the use of solid acid catalysts, ionic liquids, and non-noble metal catalysts to improve reaction efficiency and facilitate catalyst recycling, thereby minimizing waste. frontiersin.orgresearchgate.net

Biocatalysis represents another key frontier for the sustainable synthesis of this compound. nih.gov Enzymes and whole-cell systems offer high selectivity and can operate under mild, aqueous conditions, presenting a green alternative to traditional chemical catalysis. nih.govmdpi.com For example, the reduction of a ketone precursor, such as 1,5-bis(furan-2-yl)pentan-3-one, to the corresponding alcohol could be achieved using ketoreductases (KREDs). researchgate.net The biocatalytic reduction of various ketones to chiral alcohols is a well-established industrial strategy. mdpi.comresearchgate.net Furthermore, biocatalytic processes are being developed for the production of furan building blocks themselves, such as the conversion of HMF to 2,5-bis(hydroxymethyl)furan (BHMF) using microorganisms. nih.govnih.govfrontiersin.org Research into identifying or engineering specific enzymes for the synthesis of this compound could lead to highly efficient and sustainable production routes. nih.gov

The table below summarizes potential green chemistry approaches for the synthesis of this compound and its precursors.

| Green Chemistry Principle | Application in Synthesis of this compound | Potential Benefits |

| Use of Renewable Feedstocks | Synthesis from biomass-derived furfural or HMF. | Reduces reliance on fossil fuels, lower carbon footprint. |

| Catalysis | Utilization of solid acid catalysts (e.g., zeolites, resins) or biocatalysts (e.g., enzymes, whole cells). frontiersin.orgresearchgate.netmdpi.com | Increased reaction efficiency, easier catalyst separation and recycling, milder reaction conditions. |

| Atom Economy | Designing synthetic routes that maximize the incorporation of all starting materials into the final product, such as cascade reactions. researchgate.net | Minimization of waste, increased process efficiency. |

| Safer Solvents and Auxiliaries | Employing water, supercritical fluids, or ionic liquids as reaction media; exploring solvent-free reaction conditions. frontiersin.orgsemanticscholar.org | Reduced environmental impact and improved process safety. |

Future efforts in this area will focus on integrating these principles to develop a holistic, sustainable manufacturing process for this compound, from renewable feedstock to final product.

Advanced Mechanistic Investigations via In Situ Spectroscopy and Time-Resolved Techniques

A deeper understanding of the reaction mechanisms involved in the synthesis and transformation of this compound is crucial for optimizing reaction conditions, improving yields, and designing more efficient catalysts. Future research will increasingly rely on advanced analytical techniques to probe these mechanisms in real-time.

In Situ Spectroscopy: Techniques such as in situ Fourier-transform infrared (FTIR), Raman, and nuclear magnetic resonance (NMR) spectroscopy will be instrumental in monitoring the concentration of reactants, intermediates, and products as the reaction progresses. This allows for the direct observation of transient species and provides valuable kinetic data. For catalytic reactions, these methods can also offer insights into the catalyst's active state and potential deactivation pathways.

Time-Resolved Techniques: Ultrafast spectroscopic methods, such as pump-probe spectroscopy, can be employed to study the dynamics of excited states and very short-lived intermediates, particularly in photochemical or photochemically initiated reactions involving the furan rings. This level of detail is essential for understanding the fundamental steps of the reaction mechanism.

By combining the data from these advanced techniques with computational modeling, researchers can build comprehensive models of the reaction pathways. This knowledge will enable the rational design of improved synthetic routes and catalysts for this compound and its derivatives.

Integration with Flow Chemistry and Automated Synthesis Platforms

The transition from traditional batch processing to continuous flow chemistry offers numerous advantages, including enhanced safety, better process control, and easier scalability. For the synthesis of this compound, flow chemistry could be particularly beneficial.

Improved Heat and Mass Transfer: Flow reactors, with their high surface-area-to-volume ratios, allow for precise temperature control and efficient mixing, which can lead to higher yields and selectivities.

Safe Handling of Hazardous Intermediates: Unstable or hazardous intermediates can be generated and consumed in situ, minimizing the risks associated with their accumulation in batch reactors.

Facilitated Multi-step Synthesis: Multiple reaction steps can be telescoped into a single continuous process, eliminating the need for isolation and purification of intermediates. This aligns well with the principles of green chemistry by reducing waste and energy consumption.

Automated synthesis platforms, which combine robotics with flow chemistry systems, can further accelerate research and development. These platforms enable high-throughput screening of reaction conditions (e.g., catalysts, solvents, temperatures, and residence times) to rapidly identify optimal synthetic protocols. The integration of real-time analytics with these automated systems allows for data-driven optimization and the rapid discovery of novel reaction pathways for this compound.

Exploration of Chiral Synthesis and Enantioselective Transformations

The central hydroxyl group in this compound creates a stereocenter, meaning the molecule can exist as two non-superimposable mirror images (enantiomers). The biological activity and material properties of these enantiomers can differ significantly. Therefore, the development of methods for the enantioselective synthesis of this compound is a critical area for future research.

Key approaches to achieving enantioselectivity include:

Asymmetric Catalysis: This involves the use of a chiral catalyst to favor the formation of one enantiomer over the other. This can be achieved through:

Chiral Metal Complexes: Transition metal catalysts bearing chiral ligands can be employed for the asymmetric reduction of a prochiral ketone precursor (1,5-bis(furan-2-yl)pentan-3-one).

Organocatalysis: Small organic molecules can act as chiral catalysts for a variety of transformations, offering a metal-free alternative.

Biocatalysis: As mentioned previously, enzymes like ketoreductases are highly effective for the enantioselective reduction of ketones to produce chiral alcohols.

Chiral Pool Synthesis: This strategy utilizes readily available enantiopure starting materials from natural sources to construct the target molecule.

Resolution of Racemates: This involves separating a 50:50 mixture of enantiomers. While less efficient than asymmetric synthesis, techniques such as chiral chromatography or diastereomeric salt formation can be effective.

The development of robust and scalable methods for the production of enantiomerically pure this compound will be essential for its potential applications in pharmaceuticals, agrochemicals, and advanced materials where specific stereochemistry is required.

Computational Design of Novel Derivatives with Tailored Reactivity Profiles

Computational chemistry and molecular modeling are becoming indispensable tools in modern chemical research. For this compound, these methods can be used to predict the properties and reactivity of novel derivatives, thereby guiding synthetic efforts towards molecules with desired characteristics.

Quantum Chemical Calculations: Methods like Density Functional Theory (DFT) can be used to calculate the electronic structure, molecular geometry, and spectroscopic properties of this compound and its analogues. These calculations can provide insights into the reactivity of the furan rings, the acidity of the hydroxyl group, and the stability of potential reaction intermediates.

Molecular Dynamics (MD) Simulations: MD simulations can be used to study the conformational flexibility of the molecule and its interactions with other molecules, such as solvents or biological macromolecules. This can be particularly useful for understanding its behavior in different environments and for designing derivatives with specific binding properties.

Quantitative Structure-Activity Relationship (QSAR) Studies: By correlating the computed molecular descriptors of a series of derivatives with their experimentally determined activities (e.g., catalytic performance, biological activity), QSAR models can be developed to predict the activity of yet-to-be-synthesized compounds.

By leveraging these computational tools, researchers can perform in silico screening of large virtual libraries of this compound derivatives. This computational pre-screening can identify promising candidates for synthesis, significantly reducing the time and resources required for experimental work and accelerating the discovery of new molecules with tailored reactivity and functionality.

Q & A

Basic: What synthetic methodologies are commonly employed for preparing 1,5-Bis(furan-2-yl)pentan-3-ol, and how do reaction conditions influence yield?

Answer:

Synthesis of bis-furan derivatives like this compound typically involves aldol condensation or Michael addition reactions. For example, furan derivatives with α,β-unsaturated ketones or aldehydes can undergo nucleophilic addition under acidic or basic conditions . Microwave-assisted synthesis (e.g., 1.5-hour reaction time for coumarin-furan hybrids in ) may enhance efficiency compared to classical heating (e.g., 70-hour reactions for similar compounds). Key parameters include solvent polarity, catalyst selection (e.g., acid vs. base), and temperature control to minimize side reactions like furan ring decomposition. Yields often range between 50–70%, with purity confirmed via TLC or HPLC .

Basic: What analytical techniques are critical for structural elucidation of this compound?

Answer:

Nuclear Magnetic Resonance (NMR) spectroscopy is indispensable for confirming the stereochemistry and connectivity of the furan rings and pentanol backbone. For instance, NMR can identify coupling between the hydroxyl proton (δ 2.5–3.5 ppm) and adjacent methylene groups, while NMR resolves carbonyl or ether linkages common in furan derivatives . X-ray crystallography (as applied to structurally related compounds in ) provides definitive proof of molecular geometry but requires high-purity crystals. Mass spectrometry (HRMS) validates molecular weight and fragmentation patterns .

Advanced: How can researchers optimize reaction conditions to mitigate competing side reactions during the synthesis of this compound?

Answer:

Competing side reactions, such as over-oxidation of the furan rings or undesired cyclization, can be minimized by:

- Catalyst tuning : Using mild Lewis acids (e.g., ZnCl) instead of strong acids to prevent furan ring opening .

- Solvent selection : Polar aprotic solvents (e.g., DMF) stabilize intermediates, while low temperatures (−10°C to 0°C) suppress exothermic side reactions .

- In situ monitoring : Techniques like FT-IR or real-time NMR track intermediate formation and guide reaction quenching . Computational modeling (not explicitly cited in evidence but inferred) could predict thermodynamic favorability of pathways.

Advanced: How should researchers address contradictions in reported spectroscopic data for furan-containing alcohols?

Answer:

Discrepancies in NMR or IR data often arise from solvent effects, impurities, or tautomerism. For example:

- Solvent-induced shifts : DMSO-d in NMR (as in ) deshields protons compared to CDCl, altering peak positions.

- Dynamic equilibria : Keto-enol tautomerism in furan-alcohol hybrids can produce variable signals; low-temperature NMR or deuterium exchange experiments resolve this .

- Cross-validation : Compare data with structurally analogous compounds (e.g., 2-[bis(furan-2-yl)methyl]furan in ) and consult crystallographic databases (e.g., Cambridge Structural Database) .

Basic: What safety protocols are recommended for handling this compound in laboratory settings?

Answer:

While direct toxicity data for this compound are unavailable, furan derivatives generally require:

- Ventilation : Furan vapors are irritants; use fume hoods during synthesis .

- Personal protective equipment (PPE) : Nitrile gloves and safety goggles to prevent skin/eye contact .

- Spill management : Absorb with inert materials (e.g., vermiculite) and dispose as hazardous waste .

Advanced: What challenges arise in crystallizing this compound for X-ray diffraction studies?

Answer:

Crystallization challenges include:

- Low symmetry : The compound’s branched structure reduces crystal lattice stability, requiring slow evaporation techniques .

- Solvent selection : High-polarity solvents (e.g., ethanol/water mixtures) promote nucleation but may trap solvent molecules, complicating data interpretation .

- Temperature gradients : Gradual cooling (0.5°C/hour) minimizes amorphous phase formation .

Advanced: How can computational chemistry aid in predicting the reactivity of this compound?

Answer:

Density Functional Theory (DFT) calculations can:

- Map reaction pathways : Identify intermediates in furan-alcohol transformations, such as protonation sites in acid-catalyzed reactions .

- Predict spectroscopic signatures : Simulate NMR chemical shifts or IR vibrations for comparison with experimental data .

- Assess stability : Calculate bond dissociation energies to predict degradation under thermal or oxidative stress .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.